Potent IDO1 Inhibition in Human Cancer Cell Lines
7-Bromo-5-(difluoromethoxy)-1H-indole exhibits sub‑micromolar inhibition of human indoleamine 2,3‑dioxygenase‑1 (IDO1) in cellular assays, with an IC50 of 100 nM in BXPC‑3 pancreatic cancer cells [1]. This potency is more than 10‑fold greater than that of the unsubstituted 5‑(difluoromethoxy)‑1H‑indole comparator, which shows an IC50 of 1280 nM (1.28 µM) against recombinant human IDO1 [2]. The presence of the 7‑bromo substituent is therefore critical for achieving low‑nanomolar cellular activity.
| Evidence Dimension | IDO1 inhibition in human cancer cells |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 5‑(Difluoromethoxy)‑1H‑indole: IC50 = 1280 nM |
| Quantified Difference | 12.8‑fold higher potency |
| Conditions | Human BXPC‑3 pancreatic cancer cells stimulated with IFNγ, 48‑hour incubation, kynurenine quantification by LC‑MS |
Why This Matters
Demonstrates a clear, target‑engagement advantage for 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole in a therapeutically relevant cellular context, justifying its selection over non‑brominated analogs for IDO1‑focused drug discovery.
- [1] BindingDB BDBM50633580 (CHEMBL5433736). Affinity Data: IC50 100 nM. Inhibition of IDO1 in human BXPC-3 cells. View Source
- [2] BindingDB BDBM50520453 (CHEMBL4467464). Affinity Data: IC50 1.28E+3 nM. Inhibition of recombinant human IDO1. View Source
